REACTION_CXSMILES
|
[Na+].[Cl:2][C:3]1[C:8]([F:9])=[CH:7][C:6]([NH:10][CH2:11][C:12]([O-])=[O:13])=[C:5]([N+:15]([O-])=O)[CH:4]=1.[Na+].ClC1C=C([N+]([O-])=O)C(F)=CC=1NCC([O-])=O.O.O.[Sn](Cl)Cl>C(O)C>[Cl:2][C:3]1[CH:4]=[C:5]2[C:6]([NH:10][CH2:11][C:12](=[O:13])[NH:15]2)=[CH:7][C:8]=1[F:9] |f:0.1,2.3,4.5.6|
|
Name
|
N-(4′-chloro-5′-fluoro-2′-nitrophenyl)glycine sodium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].ClC1=CC(=C(C=C1F)NCC(=O)[O-])[N+](=O)[O-]
|
Name
|
N-(2′-chloro-5′-fluoro-4′-nitrophenyl)glycine sodium salt
|
Quantity
|
175 g
|
Type
|
reactant
|
Smiles
|
[Na+].ClC1=C(C=C(C(=C1)[N+](=O)[O-])F)NCC(=O)[O-]
|
Name
|
|
Quantity
|
0.475 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water (10 mL)
|
Type
|
EXTRACTION
|
Details
|
The resulting white suspension was extracted with ethyl acetate (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate was dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C2NCC(NC2=C1)=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |